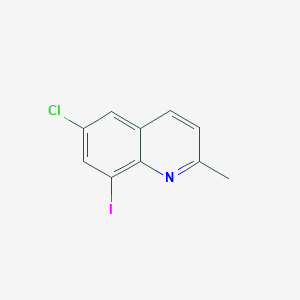

![molecular formula C41H31F6NOP2 B6291511 N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95% CAS No. 2249744-81-6](/img/structure/B6291511.png)

N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Applications in OLEDs and Ligand Design

Transition-metal phosphors with cyclometalating ligands, including those with diphenylphosphino groups, are pivotal in developing organic light-emitting diodes (OLEDs). These compounds, through fine adjustment of ligand-centered π-π* electronic transitions, allow for tuning emission wavelengths across the visible spectrum. The cyclometalating ligands can be classified based on cyclometalating groups (aromatic C-H or azolic N-H fragment) and adjacent donor fragments (N-containing heterocycle, N-heterocyclic carbene fragment, or diphenylphosphino group), leading to highly emissive phosphorescent complexes in fluid and solid states at room temperature. This property is crucial for the advancement of phosphorescent displays and illumination devices, suggesting potential research applications for the compound in the field of materials science, particularly in the development of new OLED components (Chi & Chou, 2010).

Catalytic Applications

The synthesis and application of compounds with diphenylphosphino groups in catalysis have been explored, with a focus on their roles in asymmetric synthesis and kinetic resolution. These compounds often serve as ligands in catalytic complexes that facilitate various chemical reactions, including those involved in the production of chiral molecules. The efficiency and selectivity provided by these catalysts make them valuable tools in synthetic chemistry, suggesting potential research applications for the compound in developing new catalytic processes or enhancing existing ones (Pellissier, 2011).

Environmental and Health Impact Studies

Research on the environmental and health impacts of flame retardants, including those related to endocrine-disrupting chemicals (EDCs), provides insights into the potential ecological and biological effects of similar compounds. Studies have focused on how EDCs, such as certain flame retardants, affect neurodevelopment and male fertility, indicating the importance of investigating the environmental persistence and biological activities of the specified compound. This line of research is crucial for understanding the broader implications of using such compounds in consumer products and their eventual release into the environment (Vuong et al., 2020).

properties

IUPAC Name |

N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-3,5-bis(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H31F6NOP2/c42-40(43,44)30-25-29(26-31(27-30)41(45,46)47)39(49)48-37(28-50(32-15-5-1-6-16-32)33-17-7-2-8-18-33)36-23-13-14-24-38(36)51(34-19-9-3-10-20-34)35-21-11-4-12-22-35/h1-27,37H,28H2,(H,48,49)/t37-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXZURCQRJFSEN-DIPNUNPCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CC(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)P(C[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H31F6NOP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-[2-(Diphenylphosphino)-1-[2-(diphenylphosphino)phenyl]ethyl]-3,5-bis(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

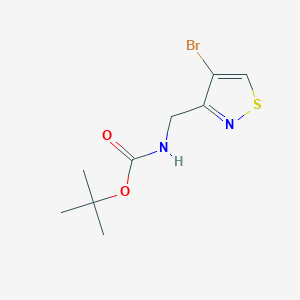

![(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione](/img/structure/B6291444.png)

![[S(R)]-N-[(S)-[3,5-bis(trifluoromethyl)phenyl][2- (diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291455.png)

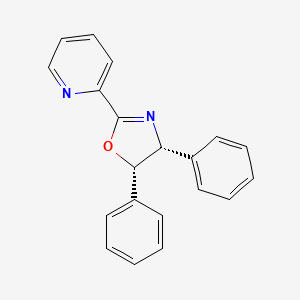

![4,6-Bis((S)-4-(t-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6291460.png)

![tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B6291466.png)

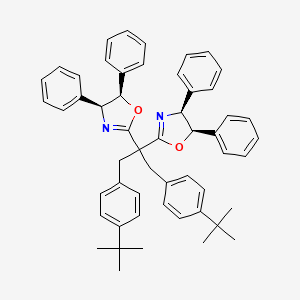

![(4R)-4-HO-2,6-bis(3,3'',5,5''-tetrakis(CF3)-[1,1':3',1''-terPh]-5'-yl)diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepine-4-oxide](/img/structure/B6291484.png)

![[S(R)]-N-[(R)-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291485.png)

![(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Bis(4-(t-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291493.png)

![Ethyl (3R)-3-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B6291498.png)

![(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan](/img/structure/B6291499.png)

![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6291507.png)